molecular formula C16H17N3O4 B1228916 N-(3-methoxypropyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide

N-(3-methoxypropyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide

Cat. No.: B1228916
M. Wt: 315.32 g/mol
InChI Key: MSMKEGTZPLDCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-2-(4-oxo-1-1benzopyrano[4,3-c]pyrazolyl)acetamide is a complex organic compound that belongs to the class of benzopyrano-pyrazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzopyrano core fused with a pyrazole ring, which is further substituted with a methoxypropyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-(4-oxo-1-1benzopyrano[4,3-c]pyrazolyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-(4-oxo-1-1benzopyrano[4,3-c]pyrazolyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkyl halides.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxypropyl)-2-(4-oxo-1-1benzopyrano[4,3-c]pyrazolyl)acetamide is unique due to its specific structural features, such as the combination of a benzopyrano core with a pyrazole ring and the presence of both methoxypropyl and acetamide groups. These structural elements contribute to its diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide

InChI

InChI=1S/C16H17N3O4/c1-22-8-4-7-17-14(20)10-19-15-11-5-2-3-6-13(11)23-16(21)12(15)9-18-19/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,17,20)

InChI Key

MSMKEGTZPLDCOY-UHFFFAOYSA-N

SMILES

COCCCNC(=O)CN1C2=C(C=N1)C(=O)OC3=CC=CC=C32

Canonical SMILES

COCCCNC(=O)CN1C2=C(C=N1)C(=O)OC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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